5-Chloro-2-(2-hydroxyethoxy)benzaldehyde
Description
Properties
Molecular Formula |
C9H9ClO3 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
5-chloro-2-(2-hydroxyethoxy)benzaldehyde |
InChI |
InChI=1S/C9H9ClO3/c10-8-1-2-9(13-4-3-11)7(5-8)6-12/h1-2,5-6,11H,3-4H2 |
InChI Key |
RYVCCFVUEACJLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)OCCO |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
5-Chloro-2-(2-hydroxyethoxy)benzaldehyde is characterized by a chlorinated phenyl group and a 2-hydroxyethoxy linkage. Its molecular formula is , with a molecular weight of approximately 192.63 g/mol. The structural features enhance its solubility and reactivity, making it suitable for various chemical environments .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives of chloro-hydroxybenzaldehydes can inhibit the growth of various bacterial and fungal strains, suggesting potential therapeutic uses .
Case Study:
A study evaluated a series of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, which showed comparable activity against mycobacterial, bacterial, and fungal strains when tested in vitro. The compounds demonstrated efficacy similar to established antibiotics like isoniazid and fluconazole .
Enzyme Inhibition
The compound may interact with specific enzymes or receptors, potentially altering their functions. This suggests applications in drug design where enzyme inhibition is desired for therapeutic effects .
Antioxidant Properties
Recent studies have highlighted the antioxidant activity of compounds related to this compound. These compounds can scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders.
Data Table: Antioxidant Activity Comparison
| Compound | Antioxidant Activity (Reducing Power Assay) |
|---|---|
| This compound | High |
| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Moderate |
| 4-Chloro-3-methylphenol | Low |
The above table summarizes findings from studies assessing the reducing power of various compounds, indicating that this compound exhibits high antioxidant activity .
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions.
Synthesis Pathways:
The synthesis typically involves multi-step organic reactions, which may include:
- Substitution reactions to introduce functional groups.
- Condensation reactions to form larger molecular frameworks.
Potential Therapeutic Roles
Given its biological activity, further research is warranted to explore the therapeutic potential of this compound in treating diseases linked to oxidative stress and microbial infections. Investigating its binding affinity to specific biological targets will be crucial in understanding its mechanism of action .
Comparison with Similar Compounds
5-Chloro-2-hydroxybenzaldehyde (5-Chlorosalicylaldehyde)
- Structure : Differs by replacing the hydroxyethoxy group with a hydroxyl (-OH) at the 2-position .
- Key Properties: Higher acidity (pKa ~8–9) due to the phenolic -OH group. Reduced solubility in organic solvents compared to the hydroxyethoxy derivative. Reactivity: Forms intramolecular hydrogen bonds, stabilizing the aldehyde group.
- Applications : Used in synthesizing metal complexes (e.g., zinc(II) complexes) with photoluminescent properties .
5-Chloro-2-methoxybenzaldehyde
- Structure : Substitutes the hydroxyethoxy group with a methoxy (-OCH₃) group .
- Key Properties: Increased lipophilicity due to the non-polar methoxy group. Lower hydrogen-bonding capacity compared to hydroxyethoxy. Thermal stability: Methoxy derivatives decompose at ~250–300°C, similar to hydroxyethoxy analogues .
- Applications : Intermediate in drug synthesis (e.g., NLRP3 inflammasome inhibitors) .
5-Chloro-2-(pentyloxy)benzaldehyde
5-(Chloromethyl)-2-hydroxybenzaldehyde
- Structure : Replaces the hydroxyethoxy group with a chloromethyl (-CH₂Cl) substituent .
- Key Properties :
- Higher reactivity in nucleophilic substitution reactions (e.g., forming polymers or dendrimers).
- Lower thermal stability (decomposition ~200°C) due to labile C-Cl bonds.
- Applications: Used in synthesizing magnetic nanocomposites .
Functional Group Impact on Properties
Photoluminescence and Thermal Stability
- Hydroxyethoxy vs. Methoxy/Pentyloxy : Zinc complexes with hydroxyethoxy-substituted ligands exhibit higher photoluminescence quantum yields (11–48%) compared to methoxy or alkyloxy analogues. This is attributed to the electron-donating effect of the ether oxygen and hydrogen-bonding capacity .
- Thermal Stability : Hydroxyethoxy and methoxy derivatives show comparable thermal stability (>290°C), whereas chloromethyl analogues degrade at lower temperatures .
Q & A
Q. What are the standard synthetic routes for preparing 5-chloro-2-(2-hydroxyethoxy)benzaldehyde, and how can reaction conditions be optimized?
Answer: The compound is typically synthesized via alkoxyalkylation of 5-chloro-2-hydroxybenzaldehyde. A representative method involves:
- Reacting 5-chloro-2-hydroxybenzaldehyde with an alkylating agent (e.g., 2-bromoethanol) in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetone) at 60–80°C for 12–24 hours .
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields the product. Optimization includes adjusting stoichiometry (1:1.2 molar ratio of phenol to alkylating agent) and using anhydrous conditions to minimize hydrolysis.
Q. How can the purity and structural identity of this compound be verified experimentally?
Answer:
- Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) or TLC (Rf ~0.5 in ethyl acetate/hexane 3:7).
- Structural confirmation :
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound derivatives?
Answer:
- Single-crystal X-ray diffraction (SC-XRD) is critical. For example, a thiosemicarbazone derivative of 5-chloro-2-hydroxybenzaldehyde crystallizes in the monoclinic C2/c space group with unit cell parameters a = 21.7956 Å, b = 11.8536 Å, c = 9.4155 Å, and β = 101.6870°. Hydrogen-bonding networks (e.g., O-H⋯N and N-H⋯S) stabilize the structure .
- Software like OLEX2 or SHELXT can refine diffraction data and validate bond angles/distances .
Q. What strategies are effective for designing coordination complexes using this compound as a ligand?
Answer:
- The aldehyde and hydroxyl groups act as bidentate ligands . For example:
- React with Zn(II) salts to form tetrahedral complexes (e.g., ZnL₂), confirmed by XAFS and XRD. These complexes exhibit photoluminescence with quantum yields up to 48.3% in the solid state .
- Chelation enhances thermal stability (decomposition temperatures >290°C, per TGA) and electrochemical activity (reversible redox peaks in cyclic voltammetry) .
Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- DFT calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example:
- The electron-withdrawing Cl and aldehyde groups activate the aromatic ring for electrophilic substitution at the para position.
- Frontier molecular orbital (FMO) analysis identifies nucleophilic attack sites (localized LUMO at the aldehyde group) .
Methodological Challenges and Solutions
Q. How should researchers address discrepancies in spectroscopic data for this compound derivatives?
Answer:
Q. What experimental precautions are critical when handling this compound in air-sensitive reactions?
Answer:
- Moisture control : Use Schlenk lines or gloveboxes for reactions requiring anhydrous conditions.
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Avoid skin contact (irritant) .
- Waste disposal : Neutralize aldehyde residues with NaHSO₃ before aqueous disposal .
Applications in Drug Discovery
Q. How can structural modifications of this compound enhance bioactivity in inflammasome inhibition?
Answer:
- Rational design : Introduce electron-donating groups (e.g., -OCH₃) to the benzene ring to improve binding to NLRP3. For example, 5-chloro-2-(pentyloxy)benzaldehyde derivatives show IC₅₀ values <1 μM in cellular assays .
- SAR studies : Replace the hydroxyethoxy chain with bioisosteres (e.g., thioether) to modulate lipophilicity (logP) and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
